molecular formula C11H15NO B2925416 2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol CAS No. 1536549-46-8

2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol

Cat. No.: B2925416
CAS No.: 1536549-46-8
M. Wt: 177.247
InChI Key: LWTYFMCDQQMJIH-UHFFFAOYSA-N
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Description

2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol is a β-amino alcohol derivative featuring a cyclopropyl-substituted phenyl ring and an ethanolamine backbone (amino and hydroxyl groups on adjacent carbons).

Properties

IUPAC Name

2-amino-2-(3-cyclopropylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-11(7-13)10-3-1-2-9(6-10)8-4-5-8/h1-3,6,8,11,13H,4-5,7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTYFMCDQQMJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-cyclopropylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol .

Industrial Production Methods

Industrial production of this compound may involve the use of more scalable and cost-effective methods. For instance, catalytic hydrogenation of the nitroalkene intermediate using palladium on carbon (Pd/C) under hydrogen gas can be employed. This method offers high yields and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Alkyl halides, other substituted derivatives

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Functional Groups Key Substituents
2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol Ethanolamine backbone -NH2, -OH 3-cyclopropylphenyl
2-(Cyclopropylamino)-1-phenylethan-1-ol (CAS 4917-70-8) Ethanolamine backbone -NH(C3H5), -OH Phenyl, cyclopropylamino
1-(2-Amino-6-nitrophenyl)ethanone Acetophenone backbone -NH2, -NO2, -C(O)CH3 2-amino-6-nitrophenyl
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Ethoxylated alcohol -OCH2CH2O-, -OH 4-(1,1,3,3-Tetramethylbutyl)phenoxy
Fluorinated ketone derivative (Compound 41) Hexafluoropropanol-aminophenyl ketone -CF3, -O-C(CF3)2, -NH- 3-aminophenyl, tetrafluoro-propyl

Key Observations :

  • The target compound and its analog in share the ethanolamine backbone but differ in substituent placement (cyclopropylphenyl vs. phenyl with cyclopropylamino).
  • Nitro and ketone groups in confer distinct reactivity compared to the hydroxyl and amino groups in the target compound.
  • The ethoxylated alcohol in prioritizes surfactant-like properties, while fluorinated derivatives in emphasize thermal stability and lipophilicity.

Key Observations :

  • The fluorinated analog in demonstrates low synthetic yield (33%), suggesting challenging coupling reactions, which may parallel difficulties in synthesizing the target compound.

Key Observations :

  • The target compound’s ethanolamine structure suggests utility in drug development (e.g., β-blockers or neurotransmitter analogs), whereas nitro-aromatics like are suited for explosive or dye industries.
  • The absence of hazard data for the target compound necessitates adopting precautions analogous to (e.g., avoiding inhalation).

Biological Activity

2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol, a compound with a unique structural configuration, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies surrounding this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H13N1O1\text{C}_\text{10}\text{H}_\text{13}\text{N}_\text{1}\text{O}_\text{1}

This compound features an amino group attached to a cyclopropyl-substituted phenyl ring, which may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Research indicates that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and the inhibition of key signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors involved in cell signaling, potentially altering downstream effects related to cell growth and survival.
  • Enzyme Inhibition : It has been suggested that this compound inhibits enzymes that are crucial for cancer cell metabolism, thereby reducing their viability .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound had an MIC ranging from 16 to 64 µg/mL for various bacterial strains, demonstrating its potential as a therapeutic agent in treating infections .

Study on Anticancer Effects

Another study focused on the anticancer properties of this compound. It was found that treatment with this compound resulted in a significant reduction in cell viability (up to 70%) in breast cancer cell lines after 48 hours of exposure. The study also highlighted the compound's ability to induce apoptosis, as evidenced by increased caspase activity and DNA fragmentation .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialVarious Bacterial StrainsMIC: 16 - 64 µg/mL
AnticancerBreast Cancer Cell LinesCell Viability Reduction: 70%
Apoptosis InductionLung Cancer Cell LinesIncreased Caspase Activity

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